2-({[(4-Acetamidophenyl)carbamoyl]methyl}sulfanyl)acetic acid
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Overview
Description
2-({[(4-Acetamidophenyl)carbamoyl]methyl}sulfanyl)acetic acid is an organic compound characterized by the presence of an acetamidophenyl group, a carbamoyl group, and a sulfanylacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(4-Acetamidophenyl)carbamoyl]methyl}sulfanyl)acetic acid typically involves the reaction of 4-acetamidophenyl isocyanate with a suitable thiol and acetic acid derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-({[(4-Acetamidophenyl)carbamoyl]methyl}sulfanyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The acetamidophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid in the presence of a catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the acetamidophenyl group.
Scientific Research Applications
2-({[(4-Acetamidophenyl)carbamoyl]methyl}sulfanyl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-({[(4-Acetamidophenyl)carbamoyl]methyl}sulfanyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Acetamidophenyl)carbamoyl]benzoic acid
- 2-[(4-Acetamidophenyl)carbamoyl]cyclohexanecarboxylic acid
- 2-[({[(4-methoxyphenyl)methyl]carbamoyl}methyl)sulfanyl]acetic acid
Uniqueness
2-({[(4-Acetamidophenyl)carbamoyl]methyl}sulfanyl)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H14N2O4S |
---|---|
Molecular Weight |
282.32 g/mol |
IUPAC Name |
2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanylacetic acid |
InChI |
InChI=1S/C12H14N2O4S/c1-8(15)13-9-2-4-10(5-3-9)14-11(16)6-19-7-12(17)18/h2-5H,6-7H2,1H3,(H,13,15)(H,14,16)(H,17,18) |
InChI Key |
RJIHBDCKQACZQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSCC(=O)O |
Origin of Product |
United States |
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